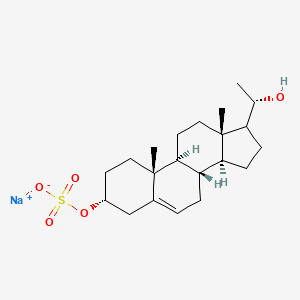

20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt

描述

Compound 20 is a chemical entity that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Compound 20 typically involves a series of well-defined chemical reactions. One common method includes the oxidation of primary alcohols to aldehydes, followed by further oxidation to form the desired compound . Another approach involves the ozonization of alkenes, which is then followed by oxidative cleavage to yield Compound 20 .

Industrial Production Methods

In industrial settings, the production of Compound 20 often employs large-scale oxidation processes using reagents such as chromium trioxide or potassium permanganate. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for its various applications .

化学反应分析

Types of Reactions

Compound 20 undergoes several types of chemical reactions, including:

Substitution: Compound 20 can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride

Solvents: Common solvents include water, ethanol, and acetone, depending on the specific reaction conditions.

Major Products Formed

The major products formed from these reactions include primary alcohols, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used .

科学研究应用

Compound 20 has a wide range of applications in scientific research:

作用机制

The mechanism of action of Compound 20 involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to changes in cellular function and metabolic processes . The exact pathways and targets can vary depending on the specific application and context .

相似化合物的比较

Similar Compounds

Compound 21: Similar in structure but differs in its reactivity and stability.

Compound 22: Shares some functional groups with Compound 20 but has different applications and properties.

Uniqueness

What sets Compound 20 apart from its similar counterparts is its unique combination of stability and reactivity, making it particularly valuable in both research and industrial applications .

生物活性

Compound 20, a nitrogen-based heterocyclic derivative, has garnered attention in recent research for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Compound 20 belongs to a class of compounds known for their diverse biological activities. The structure-activity relationship (SAR) of such compounds often correlates with their biological effects, which include antibacterial, antioxidant, and anticancer properties.

Biological Activity Overview

Recent studies have evaluated the biological activity of Compound 20 across various assays and cell lines. The following sections detail its activity against different cancer cell lines and other biological targets.

Anticancer Activity

The anticancer potential of Compound 20 was assessed using several human lung cancer cell lines. Notably, it exhibited:

- A549 Cell Line : Non-active.

- HCC827 Cell Line :

- 2D Assay : IC50 = 20.46 ± 8.63 μM.

- 3D Assay : IC50 = 9.48 ± 1.15 μM.

- NCI-H358 Cell Line :

- 2D Assay : IC50 = 16.00 ± 9.38 μM.

These results indicate that Compound 20 shows low activity overall but demonstrates some efficacy in the HCC827 cell line under specific assay conditions .

Antioxidant Activity

The antioxidant activity of Compound 20 was evaluated through various assays, including DPPH radical scavenging tests. The compound displayed moderate scavenging activity with an IC50 value indicating its effectiveness compared to other derivatives .

Case Study 1: Anticancer Efficacy

In a study focusing on the efficacy of Compound 20 against lung cancer cells, researchers found that while it was non-active on A549 cells, it showed promising results on HCC827 cells in a three-dimensional culture model. This suggests that the microenvironment may play a significant role in the compound's effectiveness .

Case Study 2: Antioxidant Properties

A comparative analysis of various nitrogen-based heterocycles revealed that Compound 20 had a notable antioxidant profile, with its IC50 values being comparable to more active compounds in the series. This indicates potential applications in oxidative stress-related conditions .

Data Summary

| Cell Line | Assay Type | IC50 (μM) | Activity Level |

|---|---|---|---|

| A549 | - | Non-active | Low |

| HCC827 | 2D | 20.46 ± 8.63 | Moderate |

| HCC827 | 3D | 9.48 ± 1.15 | High |

| NCI-H358 | 2D | 16.00 ± 9.38 | Moderate |

Discussion

The biological activity of Compound 20 is multifaceted, showing varying levels of efficacy depending on the assay type and cell line used. While it exhibits low activity against certain cancer cell lines, its performance in three-dimensional assays highlights the importance of experimental conditions in evaluating drug efficacy.

Further optimization and structural modifications may enhance its selectivity and potency against targeted cancer types while minimizing effects on normal cells.

属性

IUPAC Name |

sodium;[(3R,8S,9S,10R,13S,14S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,13,15-19,22H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t13-,15+,16-,17?,18-,19-,20-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKPXOMJAHGBHE-KRTOWHFASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747635 | |

| Record name | Sodium (3alpha,17xi,20S)-20-hydroxypregn-5-en-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131320-06-4 | |

| Record name | Sodium (3alpha,17xi,20S)-20-hydroxypregn-5-en-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。